Hydrogen-Bond Profile: 3-Methoxy vs. Unsubstituted and 2-Methoxy
The 3‑methoxy substituent increases the hydrogen‑bond acceptor (HBA) count from 4 (unsubstituted benzamide analog) to 5, while maintaining a single hydrogen‑bond donor (HBD) and a topological polar surface area (TPSA) of 46.6 Ų . The 2‑methoxy positional isomer, by contrast, places the methoxy group ortho to the amide carbonyl, which can form an intramolecular hydrogen bond and reduce the effective solvent‑accessible PSA; its calculated logP is expected to be lower due to shielding of the polar methoxy oxygen . These differences directly affect membrane permeability predictions and solubility, as reflected by the target compound's logSw of –3.30 .
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) and TPSA |
|---|---|
| Target Compound Data | HBA = 5; HBD = 1; TPSA = 46.6 Ų; logP = 2.71; logSw = –3.30 |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 921837‑58‑3): HBA = 4; 2‑methoxy positional isomer: HBA = 5 but with potential intramolecular H‑bond |
| Quantified Difference | ΔHBA = +1 vs. unsubstituted; distinct H‑bond geometry vs. 2‑methoxy isomer |
| Conditions | Calculated (in silico) using standard cheminformatics methods; data from ChemDiv F713‑0033 product page |
Why This Matters
HBA/HBD balance governs permeability and solubility; a compound with 5 HBA and 1 HBD occupies a different drug‑likeness space than the 4‑HBA unsubstituted analog, directly impacting Caco‑2 permeability and oral bioavailability predictions.
